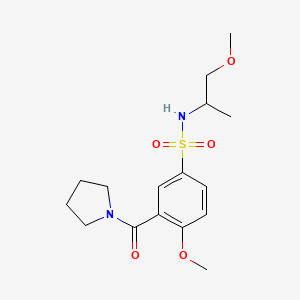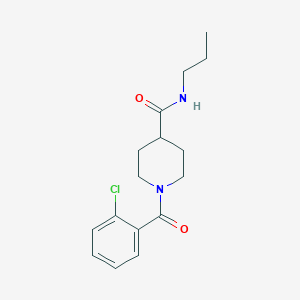![molecular formula C13H15N5O2 B4752941 1-methyl-4-({[(3-methylphenyl)amino]carbonyl}amino)-1H-pyrazole-5-carboxamide](/img/structure/B4752941.png)
1-methyl-4-({[(3-methylphenyl)amino]carbonyl}amino)-1H-pyrazole-5-carboxamide
説明
1-methyl-4-({[(3-methylphenyl)amino]carbonyl}amino)-1H-pyrazole-5-carboxamide, commonly known as MPA, is a synthetic compound that has been used in scientific research for various purposes. MPA belongs to the class of pyrazole-based compounds and is known for its potent anti-inflammatory and anti-cancer properties.
科学的研究の応用
MPA has been used in scientific research for various purposes, including anti-inflammatory and anti-cancer studies. MPA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to play a role in inflammation and cancer. MPA has also been shown to induce apoptosis (programmed cell death) in cancer cells, leading to the inhibition of tumor growth. MPA has been used in preclinical studies to investigate its potential as a therapeutic agent for various types of cancer, including breast, lung, and prostate cancer.
作用機序
The mechanism of action of MPA involves the inhibition of COX-2 activity and the induction of apoptosis in cancer cells. COX-2 is an enzyme that is involved in the production of prostaglandins, which are known to play a role in inflammation and cancer. By inhibiting COX-2 activity, MPA reduces the production of prostaglandins, leading to a decrease in inflammation and cancer cell growth. MPA also induces apoptosis in cancer cells by activating the intrinsic pathway of apoptosis, leading to the inhibition of tumor growth.
Biochemical and Physiological Effects:
MPA has been shown to have potent anti-inflammatory and anti-cancer effects in preclinical studies. MPA has been shown to inhibit the production of prostaglandins, leading to a decrease in inflammation. MPA has also been shown to induce apoptosis in cancer cells, leading to the inhibition of tumor growth. MPA has been shown to have minimal toxicity in animal studies, indicating its potential as a safe and effective therapeutic agent.
実験室実験の利点と制限
MPA has several advantages for lab experiments, including its potent anti-inflammatory and anti-cancer properties, as well as its low toxicity in animal studies. However, MPA has some limitations, including its limited solubility in water and its relatively high cost compared to other anti-inflammatory and anti-cancer compounds.
将来の方向性
There are several future directions for the use of MPA in scientific research. One potential future direction is the development of MPA-based therapeutics for the treatment of inflammation and cancer. Another potential future direction is the investigation of MPA's mechanism of action in more detail, including its effects on other signaling pathways involved in inflammation and cancer. Additionally, the development of more efficient and cost-effective synthesis methods for MPA could lead to its wider use in scientific research.
特性
IUPAC Name |
2-methyl-4-[(3-methylphenyl)carbamoylamino]pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O2/c1-8-4-3-5-9(6-8)16-13(20)17-10-7-15-18(2)11(10)12(14)19/h3-7H,1-2H3,(H2,14,19)(H2,16,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYQCSYDTIMVYJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=C(N(N=C2)C)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-4-{[(3-methylphenyl)carbamoyl]amino}-1H-pyrazole-5-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(6-acetyl-1,3-benzodioxol-5-yl)-2-[(5-chloro-1,3-benzothiazol-2-yl)thio]acetamide](/img/structure/B4752862.png)
![N-(2,3-dimethylphenyl)-2-{[4-ethyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4752864.png)
![N-[4,5-dimethoxy-2-(1-pyrrolidinylcarbonyl)phenyl]-N-methylmethanesulfonamide](/img/structure/B4752870.png)
![2-(4-methylphenyl)-5-[(4-nitrobenzyl)thio]-4-(phenylsulfonyl)-1,3-oxazole](/img/structure/B4752878.png)
![N-[3-(dimethylamino)propyl]-10H-phenothiazine-10-carboxamide](/img/structure/B4752885.png)
![N-({5-[(2-amino-2-oxoethyl)thio]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)-4-chlorobenzamide](/img/structure/B4752898.png)
![1-(2,4-dichlorobenzyl)-4-[3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoyl]piperazine](/img/structure/B4752902.png)
![1-[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]-4-piperidinecarboxamide](/img/structure/B4752904.png)
![1-[(2-fluorobenzyl)sulfonyl]-N-(4-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B4752918.png)


![2-oxo-2-phenylethyl 2-[(2-chloro-6-nitrophenyl)thio]benzoate](/img/structure/B4752948.png)
![3-[(5-imino-3-methyl-7-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl 2-furoate](/img/structure/B4752954.png)
